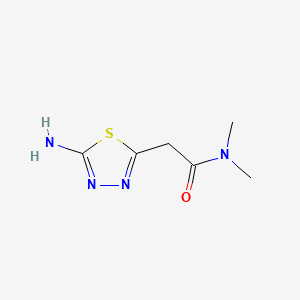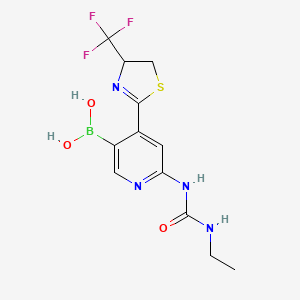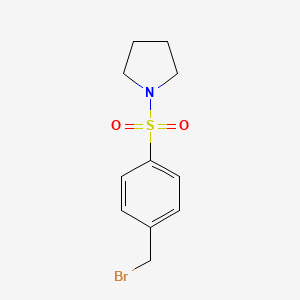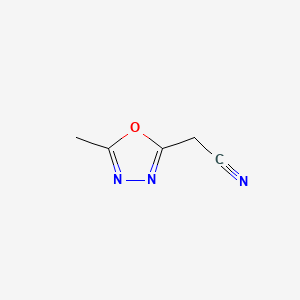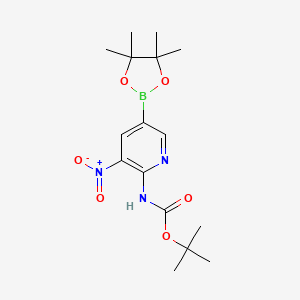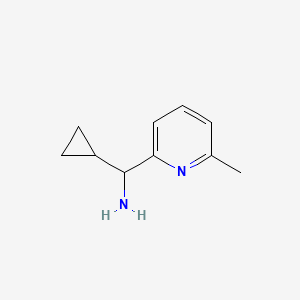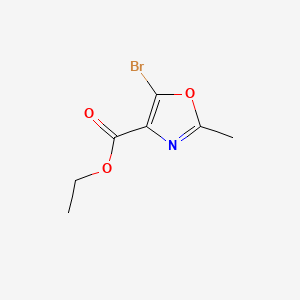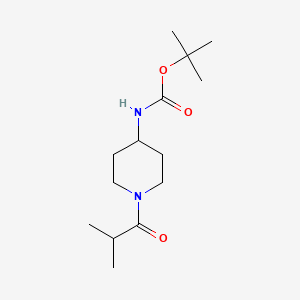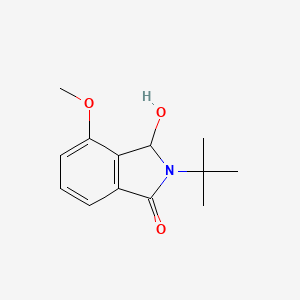
2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one” is a chemical compound with the molecular formula C13H17NO3 . It is listed under CAS Number 1245563-21-6 .
Molecular Structure Analysis
The molecular structure of “2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one” is represented by the molecular formula C13H17NO3 . The InChI code for this compound is 1S/C13H17NO3/c1-13(2,3)14-11(15)8-6-5-7-9(17-4)10(8)12(14)16/h5-7,12,16H,1-4H3 .Applications De Recherche Scientifique
Antioxidant Activity Analysis
The study of antioxidants is crucial across various fields, including food engineering and medicine. Techniques like the Oxygen Radical Absorption Capacity (ORAC) and the Folin–Ciocalteu test are pivotal in determining the antioxidant activity of compounds. These methods, based on spectrophotometry, assess chemical reactions involving antioxidants and their capacity to combat oxidative stress, which is a key area of research for compounds with antioxidant properties (Munteanu & Apetrei, 2021).
Biodegradation and Environmental Fate
Research on the biodegradation and environmental fate of chemical compounds like ethyl tert-butyl ether (ETBE) provides insights into how similar compounds interact with the environment. Studies focus on the microbial degradation pathways and the potential for bioaugmentation to mitigate environmental contamination. Such research is essential for understanding the ecological impact of chemical compounds and developing strategies for environmental remediation (Thornton et al., 2020).
Synthetic Phenolic Antioxidants
Investigations into synthetic phenolic antioxidants (SPAs), such as butylated hydroxytoluene (BHT), focus on their environmental occurrence, human exposure, and toxicity. These studies are critical for assessing the safety and environmental impact of SPAs, including their presence in various matrices like indoor dust and human tissues, and their potential health effects. Research suggests the need for novel SPAs with lower toxicity and environmental persistence (Liu & Mabury, 2020).
Catalysts in Synthesis Processes
The search for effective catalysts for processes like the synthesis of methyl tert-butyl ether (MTBE) is an area of ongoing research. Studies explore the use of heteropoly acids as prospective catalysts, highlighting the importance of understanding catalytic mechanisms and kinetics in optimizing chemical synthesis processes (Bielański et al., 2003).
Decomposition of Organic Compounds
Research on the decomposition of organic compounds, such as MTBE, using cold plasma reactors, demonstrates the potential of advanced oxidation processes in treating environmental contaminants. This study emphasizes the efficiency of plasma reactors in decomposing and converting hazardous compounds into less harmful substances (Hsieh et al., 2011).
Propriétés
IUPAC Name |
2-tert-butyl-3-hydroxy-4-methoxy-3H-isoindol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)14-11(15)8-6-5-7-9(17-4)10(8)12(14)16/h5-7,12,16H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCZLBSINNXAJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(C2=C(C1=O)C=CC=C2OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682053 |
Source


|
| Record name | 2-tert-Butyl-3-hydroxy-4-methoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one | |
CAS RN |
1245563-21-6 |
Source


|
| Record name | 2-(1,1-Dimethylethyl)-2,3-dihydro-3-hydroxy-4-methoxy-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245563-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-tert-Butyl-3-hydroxy-4-methoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

